molecular formula C11H8ClNO2 B1361333 2-Chloro-6-methoxyquinoline-3-carbaldehyde CAS No. 73568-29-3

2-Chloro-6-methoxyquinoline-3-carbaldehyde

Cat. No.: B1361333
CAS No.: 73568-29-3
M. Wt: 221.64 g/mol
InChI Key: TZQOMBXDCIPJKW-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyquinoline-3-carbaldehyde is a substituted quinoline derivative with the molecular formula C11H8ClNO2. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of various heterocyclic organic compounds , suggesting that its targets could be diverse depending on the specific derivative and its biological application.

Mode of Action

It is known to be involved in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This suggests that the compound may interact with its targets through these chemical structures.

Biochemical Pathways

Given its role in the synthesis of heterocyclic organic compounds , it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific derivative and its biological application.

Result of Action

Given its role in the synthesis of heterocyclic organic compounds , it can be inferred that the compound may have diverse effects depending on the specific derivative and its biological application.

Action Environment

It is known that the compound is air sensitive and should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents . This suggests that certain environmental conditions could potentially affect the compound’s action and stability.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-methoxyquinoline-3-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group and chlorine atom. It interacts with various enzymes and proteins, facilitating reactions such as addition, reduction, condensation, and substitution . These interactions are crucial for the synthesis of bioactive heterocyclic compounds, which have pharmacological activities . The compound’s ability to form stable intermediates makes it valuable in the development of new drugs and therapeutic agents.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins . These effects can lead to changes in cellular behavior, such as altered proliferation rates, apoptosis, and metabolic activity. The compound’s impact on gene expression can result in the upregulation or downregulation of target genes, influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity . Additionally, the compound can interact with DNA and RNA, affecting transcription and translation processes. These molecular interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is air-sensitive and should be stored in a cool, dry, and well-ventilated place to maintain its stability . Over time, degradation products may form, which can influence the compound’s activity and long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability is crucial for its consistent performance in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Understanding the dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can affect the compound’s activity and its impact on metabolic flux and metabolite levels. The study of these pathways is crucial for understanding the compound’s pharmacokinetics and its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde typically involves the reaction of 2-chloro-6-methoxyquinoline with appropriate reagents to introduce the formyl group at the 3-position. One common method involves the Vilsmeier-Haack reaction, where 2-chloro-6-methoxyquinoline is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as piperidine, pyridine, or triethylamine can enhance the reaction efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methoxyquinoline-3-carbaldehyde is unique due to the presence of both the chloro and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups also contribute to its potential biological activities and applications in various fields .

Properties

IUPAC Name

2-chloro-6-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQOMBXDCIPJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351035
Record name 2-chloro-6-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-29-3
Record name 2-Chloro-6-methoxyquinoline-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73568-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-6-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxyquinoline-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 2-Chloro-6-methoxyquinoline-3-carbaldehyde?

A1: this compound is characterized by a planar quinoline ring system. [] The molecule also contains a formyl group (–CHO) attached to the quinoline ring. Interestingly, this formyl group is not perfectly aligned with the ring but is slightly bent out of plane. []

Q2: Is there any information available on the bond lengths and angles within the this compound molecule?

A2: While the provided abstract mentions the planarity of the quinoline ring system and the slight bend in the formyl group, it doesn't delve into specific bond lengths and angles. [] For a detailed understanding of these structural parameters, a deeper dive into the full research article by Subashini et al. in Acta Crystallographica Section E [] would be beneficial.

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